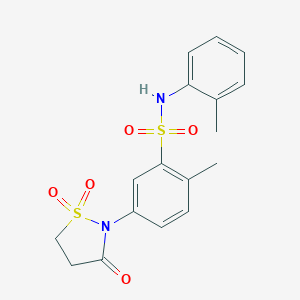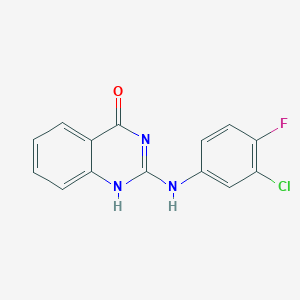![molecular formula C14H12N2O6S2 B254171 Methyl 2-[5-(4-hydroxy-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B254171.png)
Methyl 2-[5-(4-hydroxy-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[5-(4-hydroxy-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate is a synthetic compound that belongs to the class of thiazolidinones. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
作用機序
The mechanism of action of Methyl 2-[5-(4-hydroxy-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate is not fully understood. However, it has been suggested that it may act by inhibiting various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the Wnt/β-catenin pathway. It may also act by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
Methyl 2-[5-(4-hydroxy-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate has been shown to have various biochemical and physiological effects. In cancer research, it has been shown to inhibit the expression of various oncogenes and induce the expression of tumor suppressor genes. In diabetes research, it has been shown to improve glucose tolerance and insulin sensitivity. In inflammation research, it has been shown to reduce the production of inflammatory cytokines and inhibit the activation of NF-κB pathway.
実験室実験の利点と制限
Methyl 2-[5-(4-hydroxy-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It is also stable under various conditions, making it suitable for long-term storage. However, it has some limitations. It is not very water-soluble, which can make it difficult to work with in aqueous solutions. It also has limited bioavailability, which can affect its efficacy in vivo.
将来の方向性
There are several future directions for research on Methyl 2-[5-(4-hydroxy-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate. One direction is to study its potential as a therapeutic agent in various diseases, including cancer, diabetes, and inflammation. Another direction is to investigate its mechanism of action in more detail to better understand its effects on cellular signaling pathways. Additionally, future research could focus on developing more water-soluble derivatives of Methyl 2-[5-(4-hydroxy-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate to improve its bioavailability and efficacy in vivo.
In conclusion, Methyl 2-[5-(4-hydroxy-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new and effective therapies for various diseases.
合成法
Methyl 2-[5-(4-hydroxy-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate can be synthesized by the reaction of 4-hydroxy-3-nitrobenzaldehyde with thiosemicarbazide followed by the reaction with ethyl acetoacetate. The resulting compound is then methylated to obtain Methyl 2-[5-(4-hydroxy-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate.
科学的研究の応用
Methyl 2-[5-(4-hydroxy-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, it has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, it has been studied for its potential to regulate blood glucose levels and improve insulin sensitivity. In inflammation research, it has been shown to reduce the production of inflammatory cytokines and inhibit the activation of NF-κB pathway.
特性
製品名 |
Methyl 2-[5-(4-hydroxy-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate |
|---|---|
分子式 |
C14H12N2O6S2 |
分子量 |
368.4 g/mol |
IUPAC名 |
methyl 2-[(5Z)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
InChI |
InChI=1S/C14H12N2O6S2/c1-7(13(19)22-2)15-12(18)11(24-14(15)23)6-8-3-4-10(17)9(5-8)16(20)21/h3-7,17H,1-2H3/b11-6- |
InChIキー |
SEYRALOSZSLTAC-WDZFZDKYSA-N |
異性体SMILES |
CC(C(=O)OC)N1C(=O)/C(=C/C2=CC(=C(C=C2)O)[N+](=O)[O-])/SC1=S |
SMILES |
CC(C(=O)OC)N1C(=O)C(=CC2=CC(=C(C=C2)O)[N+](=O)[O-])SC1=S |
正規SMILES |
CC(C(=O)OC)N1C(=O)C(=CC2=CC(=C(C=C2)O)[N+](=O)[O-])SC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N~2~-(4-chlorophenyl)-N~3~-(4-isopropoxyphenyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B254089.png)
![N3-(5-chloro-2-methoxyphenyl)-N2-(2,3-dimethylphenyl)-7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B254090.png)
![2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]-N-pentylacetamide](/img/structure/B254092.png)
![N-[4-({[5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxyphenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B254094.png)

![N-(2-ethylphenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B254097.png)

![3-[(4-fluorophenyl)methylamino]-6-phenyl-2H-1,2,4-triazin-5-one](/img/structure/B254100.png)
![7-tert-butyl-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B254102.png)
![Methyl 2-({[5-chloro-2-(propylsulfonyl)-4-pyrimidinyl]carbonyl}amino)-5-(2-cyano-1-methylvinyl)-4-methyl-3-thiophenecarboxylate](/img/structure/B254106.png)
![Dimethyl 2-{[5-(4-methoxy-2-nitrophenyl)-2-furoyl]amino}terephthalate](/img/structure/B254109.png)

![2-cyano-N-(4-fluorophenyl)-2-[4-oxo-3-phenyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B254115.png)